2,4,6-Tricyclopropylphenol
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Overview
Description
2,4,6-Tricyclopropylphenol is a synthetic phenolic compound characterized by the presence of three cyclopropyl groups attached to a phenol ring
Preparation Methods
The synthesis of 2,4,6-Tricyclopropylphenol typically involves the cyclopropylation of phenol derivatives. One common method includes the reaction of phenol with cyclopropyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve efficiency .
Chemical Reactions Analysis
2,4,6-Tricyclopropylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the phenol to cyclopropyl-substituted cyclohexanol.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenolic hydroxyl group can be replaced by other substituents using reagents like halogens or sulfonyl chlorides
Scientific Research Applications
2,4,6-Tricyclopropylphenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of polymers, resins, and as a stabilizer in certain chemical formulations
Mechanism of Action
The mechanism of action of 2,4,6-Tricyclopropylphenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The cyclopropyl groups may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and disrupt cellular processes .
Comparison with Similar Compounds
2,4,6-Tricyclopropylphenol can be compared with other phenolic compounds such as:
2,4,6-Trichlorophenol: Known for its use as a pesticide and disinfectant, it differs in its halogen substituents which confer different chemical properties.
2,4,6-Tri-tert-butylphenol: Used as an antioxidant in industrial applications, it has bulky tert-butyl groups that provide steric hindrance and stability.
2,4,6-Tribromophenol: Utilized in flame retardants, its bromine atoms contribute to its high reactivity and effectiveness in preventing combustion
This compound stands out due to its unique cyclopropyl groups, which impart distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
CAS No. |
60319-12-2 |
---|---|
Molecular Formula |
C15H18O |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
2,4,6-tricyclopropylphenol |
InChI |
InChI=1S/C15H18O/c16-15-13(10-3-4-10)7-12(9-1-2-9)8-14(15)11-5-6-11/h7-11,16H,1-6H2 |
InChI Key |
MRBSNDUACXHFOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(C(=C2)C3CC3)O)C4CC4 |
Origin of Product |
United States |
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